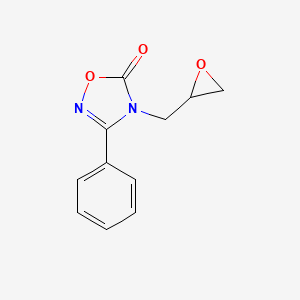

4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound that features an oxirane (epoxide) ring and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an epoxide-containing precursor with a hydrazine derivative under controlled conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.

Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products:

Oxidation: Diols

Reduction: Reduced oxadiazole derivatives

Substitution: Substituted oxirane derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant areas of research surrounding 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is its potential as an anticancer agent. Various studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against different cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells by damaging DNA and disrupting cellular processes. For instance, studies have shown that oxadiazole derivatives can inhibit cell proliferation in glioblastoma cell lines .

Antidiabetic Effects

Research has also indicated that compounds with oxadiazole structures possess anti-diabetic properties. In vivo studies using models like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, suggesting potential use in managing diabetes .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been widely documented. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the oxadiazole ring enhances their ability to disrupt microbial cell membranes and inhibit growth .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory and analgesic properties of oxadiazole derivatives. For example, compounds have been tested for their ability to reduce pain and inflammation comparable to established medications like Indomethacin .

Case Study: Synthesis and Activity Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. Among them, compounds with specific substitutions on the oxadiazole ring exhibited enhanced anticancer activities against multiple cancer cell lines .

| Compound | Activity Type | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|---|

| 6h | Anticancer | SNB-19 | 86.61% |

| 6h | Anticancer | OVCAR-8 | 85.26% |

| 6h | Anticancer | NCI-H40 | 75.99% |

Mecanismo De Acción

The mechanism of action of 4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one involves interactions with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors .

Comparación Con Compuestos Similares

4-(Oxiran-2-ylmethyl)morpholine: Shares the oxirane ring but has a different heterocyclic structure.

1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an oxirane ring and an indole moiety.

Actividad Biológica

4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the oxadiazole family, known for its significant biological activities. The oxadiazole ring structure is recognized for its diverse pharmacological properties, making it a promising scaffold in drug discovery and development. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Common Name : this compound

- CAS Number : 56493-76-6

- Molecular Weight : 218.21 g/mol

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives have been extensively studied. These compounds exhibit various pharmacological effects including:

- Anticancer Activity : Many studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Oxadiazoles have shown promising results against bacterial and fungal strains.

- Anti-inflammatory and Analgesic Effects : Some derivatives also exhibit anti-inflammatory properties.

Anticancer Activity

Recent research highlights the potential of this compound in cancer treatment. A study conducted on related oxadiazole compounds revealed their ability to inhibit tumor growth in vitro.

Case Study: Antitumor Efficacy

In a comparative study involving several oxadiazole derivatives:

- Compound Tested : 4-(Oxiran-2-ylmethyl)-3-phenyl derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.76 |

| Compound B | CaCo-2 | 9.27 |

| Compound C | MCF7 | 5.50 |

This data indicates that modifications to the oxadiazole scaffold can enhance antitumor activity.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Compounds similar to 4-(Oxiran-2-ylmethyl)-3-phenyl have shown effectiveness against various pathogens.

Study Findings

In vitro tests demonstrated that certain oxadiazoles exhibited:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Properties : Active against common fungal strains.

The mechanism by which oxadiazoles exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain compounds trigger programmed cell death in tumor cells.

- Antimicrobial Mechanisms : Disruption of microbial cell membranes and inhibition of protein synthesis are common pathways.

Propiedades

IUPAC Name |

4-(oxiran-2-ylmethyl)-3-phenyl-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11-13(6-9-7-15-9)10(12-16-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIPAGUZVXXYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.